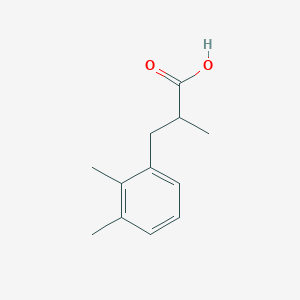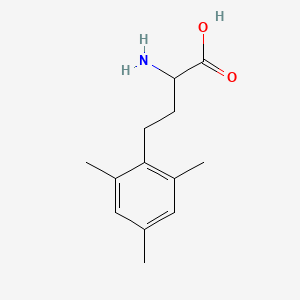
Difluoro-(tetrahydro-furan-3-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro-(tetrahydro-furan-3-yl)-acetic acid is an organic compound characterized by a tetrahydrofuran ring substituted with two fluorine atoms and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(tetrahydro-furan-3-yl)-acetic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions. For example, 3-hydroxytetrahydrofuran can be prepared via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.
Introduction of Fluorine Atoms:
Acetic Acid Moiety Addition: The acetic acid group can be introduced through various carboxylation reactions, often involving the use of thionyl chloride and methylamine dissolved in tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro-(tetrahydro-furan-3-yl)-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Difluoro-(tetrahydro-furan-3-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of difluoro-(tetrahydro-furan-3-yl)-acetic acid involves its interaction with molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Difluoro-(tetrahydro-furan-3-yl)-methyl-phosphonic acid diethyl ester
- 3-oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide
Uniqueness
Difluoro-(tetrahydro-furan-3-yl)-acetic acid is unique due to its specific combination of a tetrahydrofuran ring, fluorine atoms, and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
1781025-79-3 |
|---|---|
Fórmula molecular |
C6H8F2O3 |
Peso molecular |
166.12 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,5(9)10)4-1-2-11-3-4/h4H,1-3H2,(H,9,10) |
Clave InChI |
ZYFGRURIQBHJFR-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


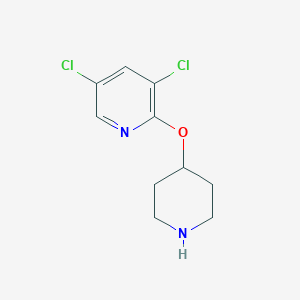





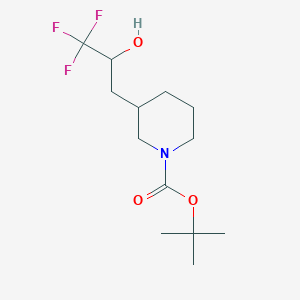
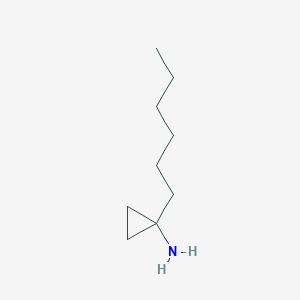

![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
